molecular formula C7H9N3O2 B14747370 N-Methyl-3-nitro-p-phenylenediamine CAS No. 2973-21-9

N-Methyl-3-nitro-p-phenylenediamine

Cat. No.: B14747370
CAS No.: 2973-21-9
M. Wt: 167.17 g/mol
InChI Key: XSHZMHVULBOPDY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of p-Phenylenediamine (B122844) Chemistry

The story of N-Methyl-3-nitro-p-phenylenediamine is intrinsically linked to the broader history of its parent compound, p-phenylenediamine (PPD). First described in 1863 by Hofmann, PPD's journey into industrial significance began in the late 19th century as a key component in hair dyes. nih.govdermatitisacademy.com Its ability to produce a natural-looking and long-lasting black color when oxidized made it a revolutionary ingredient in the burgeoning cosmetics industry. nih.govdermatitisacademy.com

The utility of p-phenylenediamine, however, extends far beyond hair color. Its difunctional nature, possessing two amine groups, makes it an ideal monomer for polymerization. wikipedia.org This property was famously exploited in the development of high-strength aramid fibers like Kevlar, where PPD is reacted with terephthaloyl chloride. wikipedia.org The compound and its derivatives have also found use in a variety of other applications, including as photographic developers, in printing inks, and as histological stains for lipids. wikipedia.org The evolution of PPD chemistry has been a continuous process of modification and functionalization to tailor its properties for specific applications, leading to the synthesis of a vast array of derivatives, including this compound.

Significance of Nitro-Substituted Phenylenediamines in Advanced Chemical Research

This modification is of great interest in several areas of advanced chemical research:

Dye Synthesis: The electronic perturbations caused by the nitro group can shift the absorption spectrum of the molecule, making nitro-aromatics important chromophores in the synthesis of new dyes and pigments.

Materials Science: Nitro-substituted aromatic compounds can serve as precursors to advanced materials. For instance, the nitro group can be reduced to an amine, providing a reactive site for further chemical transformations in the creation of polymers or functional coatings.

Medicinal Chemistry: The nitro group is a recognized pharmacophore and can also act as a toxicophore. nih.gov Its presence in a molecule can affect its pharmacokinetic properties. nih.gov For example, the antibacterial activity of many compounds is attributed to a nitro moiety. nih.gov Research into nitro-containing compounds has explored their potential as antibacterial and even anticancer agents. nih.gov

The study of nitro-substituted phenylenediamines, therefore, provides valuable insights into structure-property relationships and the design of molecules with tailored electronic and reactive characteristics.

Conceptual Frameworks for Investigating Aromatic Amine Systems

Understanding the behavior of aromatic amines like this compound requires a combination of experimental and theoretical approaches. These conceptual frameworks allow chemists to predict and interpret the properties of these complex systems.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for elucidating the molecular structure of aromatic amines. researchgate.net Chemical shifts and coupling constants provide detailed information about the electronic environment of each atom, revealing the influence of substituents like the nitro and methyl groups. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule, allowing for the identification of functional groups and providing insights into bonding and intermolecular interactions.

UV-Visible Spectroscopy: This method is used to study the electronic transitions within the molecule, which are directly related to its color and can be used to understand the effects of substitution on the electronic structure.

Theoretical and Computational Methods:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying aromatic amines. researchgate.net By solving the Schrödinger equation for the molecule, researchers can predict a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): In medicinal chemistry and toxicology, QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. This approach can be used to predict the potential effects of new aromatic amine derivatives.

Physicochemical Property Analysis:

Acidity/Basicity (pKa): The pKa values of the amine groups are a critical parameter, influencing the compound's solubility, reactivity, and behavior in biological systems. wikipedia.org

Redox Potential: The ease with which the nitro group can be reduced is an important characteristic, particularly in applications where it is used as a synthetic handle or in the context of its biological activity.

These frameworks, when used in concert, provide a comprehensive understanding of the structure, reactivity, and potential applications of aromatic amine systems.

Identification of Key Research Challenges and Future Directions for this compound

While much is understood about the fundamental chemistry of aromatic amines, specific research on this compound is less prevalent in the public domain. However, based on the chemistry of related compounds, several key research challenges and future directions can be identified:

Synthesis and Functionalization: Developing more efficient and selective synthetic routes to this compound and its derivatives remains a key challenge. Future research could focus on novel catalytic methods to achieve this, minimizing byproducts and improving yields.

Polymer and Materials Chemistry: A significant future direction would be the investigation of this compound as a monomer or building block for novel polymers. The presence of the nitro and methyl groups could impart unique properties to the resulting materials, such as enhanced thermal stability, specific optical properties, or altered solubility.

Advanced Dyes and Pigments: Further research could explore the potential of this compound as a precursor to new dyes. By chemically modifying the molecule, it may be possible to fine-tune its color and other properties for specific applications in textiles, printing, or advanced imaging technologies.

Supramolecular Chemistry: The potential for this compound to participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, could be explored in the context of supramolecular chemistry. This could lead to the development of new self-assembling materials with interesting electronic or host-guest properties.

Interactive Data Table: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Key Feature
p-PhenylenediamineC₆H₈N₂108.14145-147Parent compound
N-Methyl-p-nitroanilineC₇H₈N₂O₂152.15152-153Contains methyl and nitro groups
3-Nitro-o-phenylenediamineC₆H₇N₃O₂153.14-Isomeric nitro-phenylenediamine

Properties

CAS No.

2973-21-9

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-N-methyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,8H2,1H3

InChI Key

XSHZMHVULBOPDY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Methyl 3 Nitro P Phenylenediamine

Direct Synthetic Routes for N-Methyl-3-nitro-p-phenylenediamine and Analogues

Direct synthesis of this compound and its analogues often involves carefully controlled reactions to ensure the correct placement of functional groups on the aromatic ring.

Regioselective Methylation Strategies of Nitroanilines

Regioselective methylation is a critical step in the synthesis of this compound. This process involves the selective addition of a methyl group to one of the amino groups of a nitroaniline precursor. The challenge lies in directing the methylation to the desired nitrogen atom, as the presence of the nitro group and another amino group influences the reactivity of the molecule.

One approach involves the use of protecting groups to block one of the amino groups, allowing the other to be methylated. Subsequent removal of the protecting group yields the desired N-methylated product. Another strategy is to exploit the different nucleophilicities of the amino groups. The amino group less deactivated by the electron-withdrawing nitro group will be more reactive towards methylation.

For instance, in the synthesis of N-methyl-2-nitro-p-phenylenediamine, a related compound, 4-fluoro-3-nitroaniline (B182485) can be reacted with a 40% aqueous solution of methylamine (B109427). google.com The reaction is typically carried out at elevated temperatures, for example, between 70 to 80°C. google.com The fluorine atom, being a good leaving group, is displaced by the methylamine to yield the desired product. google.com

A study on the N-acetylation of nitro-p-phenylenediamine by rat liver cytosol demonstrated regioselectivity, where the compound was specifically acetylated. nih.gov This highlights the influence of substituents on the reactivity of the amino groups.

Catalytic Reduction of Nitroaromatic Precursors to Diamines

The catalytic reduction of dinitroaromatic compounds is a common method for producing phenylenediamines. niscpr.res.indergipark.org.trresearchgate.net The key to synthesizing this compound through this route is the selective reduction of only one of the two nitro groups in a dinitro precursor.

Various reducing agents and catalytic systems have been developed for the selective reduction of nitro groups. niscpr.res.indergipark.org.trresearchgate.net For example, sodium sulfide (B99878) (Na2S) or other derivatives of hydrogen sulfide (H2S) can be used in what is known as the Zinin reduction. stackexchange.com This method has been shown to selectively reduce one nitro group in compounds like m-dinitrobenzene. stackexchange.comechemi.com The choice of reducing agent and reaction conditions, such as temperature and solvent, plays a crucial role in achieving the desired selectivity. researchgate.net

For instance, studies have shown that in dinitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In cases where a nitro group is ortho to a hydroxyl or alkoxy group, that ortho nitro group is preferentially reduced. stackexchange.com

The reduction of nitroaromatics can also be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum-based catalysts. google.comunimi.it However, controlling the reaction to achieve partial reduction can be challenging.

One-Pot and Multi-Step Synthesis Approaches

Both one-pot and multi-step synthesis approaches are employed for preparing this compound and its analogues. doi.orglibretexts.orgnih.govrsc.org

Multi-step synthesis allows for greater control over each reaction step, often leading to higher purity of the final product. libretexts.orgmagritek.com A typical multi-step synthesis might involve:

Nitration of a suitable aniline (B41778) derivative. libretexts.orgmagritek.com

Protection of one of the amino groups.

Methylation of the unprotected amino group.

Deprotection to yield the final product.

One-pot synthesis , on the other hand, offers the advantage of combining multiple reaction steps into a single procedure, which can be more time and resource-efficient. doi.orgnih.govrsc.orgelsevierpure.com These reactions often rely on the careful selection of reagents and catalysts that can facilitate sequential transformations without the need for isolating intermediates. doi.org For example, a one-pot synthesis could involve the in-situ generation of a reactive intermediate that then undergoes further reaction to form the desired product. nih.gov

Formation Pathways via Chemical Transformations of Related Compounds

The synthesis of this compound can also be achieved by chemically modifying closely related compounds.

Reductive Conversion of N-Methyl-p-nitroaniline (MNA) to N-Methyl-p-phenylenediamine (MPD)

A key transformation in this context is the reduction of N-Methyl-p-nitroaniline (MNA) to N-Methyl-p-phenylenediamine (MPD). MNA itself can be synthesized through various methods, including the reaction of p-nitroaniline with formic acid to produce N-formyl-p-nitroaniline, followed by methylation and subsequent reduction. google.com

The reduction of the nitro group in MNA to an amino group to form MPD is a critical step. This can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like Pd/C, or the use of metals such as iron, zinc, or tin in an acidic medium. google.comlibretexts.orgorganic-chemistry.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction. thieme-connect.de

The general mechanism for the reduction of a nitro group to an amine involves a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates. google.comunimi.it

Amination Reactions for p-Phenylenediamine (B122844) Derivatives

The synthesis of p-phenylenediamine derivatives can also be accomplished through amination reactions. nih.govresearchgate.netstackexchange.com This involves the introduction of an amino group onto an aromatic ring. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

For instance, p-phenylenediamine derivatives have been synthesized by the palladium-catalyzed amination of compounds bearing a benzothiadiazole or quinoxaline (B1680401) unit. nih.govresearchgate.net Another approach involves the reaction of 1,4-dichlorobenzene (B42874) with ammonia, using a copper(I) chloride catalyst at high temperatures and pressures. stackexchange.com These methods provide versatile routes to a wide range of substituted p-phenylenediamines.

Data Tables

Table 1: Properties of Key Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC7H9N3O2167.16Not availableNot available
2-Nitro-1,4-phenylenediamineC6H7N3O2153.14135-1385307-14-2 sigmaaldrich.com
N-Methyl-p-nitroanilineC7H8N2O2152.15149-151100-15-2 sigmaaldrich.com
4-Nitro-o-phenylenediamineC6H7N3O2153.14Not available99-56-9 nih.gov
N-Methyl-p-phenylenediamineC7H10N2122.17Not available623-09-6

Table 2: Summary of Synthetic Reactions

Reaction TypePrecursor(s)Reagents/CatalystsProduct
Regioselective Methylation4-Fluoro-3-nitroanilineMethylamineN-Methyl-2-nitro-p-phenylenediamine google.com
Catalytic Reductionm-DinitrobenzeneNa2S (Zinin Reduction)m-Nitroaniline stackexchange.comechemi.com
Amination1,4-DichlorobenzeneAmmonia, CuClp-Phenylenediamine stackexchange.com
ReductionN-Methyl-p-nitroanilineH2, Pd/C or Fe, acidN-Methyl-p-phenylenediamine google.comlibretexts.org

List of Chemical Compounds

this compound

N-Methyl-2-nitro-p-phenylenediamine

2-Nitro-1,4-phenylenediamine

N-Methyl-p-nitroaniline (MNA)

N-Methyl-p-phenylenediamine (MPD)

4-Fluoro-3-nitroaniline

Nitro-p-phenylenediamine

m-Dinitrobenzene

p-Phenylenediamine

Benzothiadiazole

Quinoxaline

1,4-Dichlorobenzene

N-formyl-p-nitroaniline

4-Nitro-o-phenylenediamine

Derivatization of Substituted Phenylenediamines

The synthesis of N-substituted nitro-p-phenylenediamines can be effectively achieved through the derivatization of precursor molecules, specifically by reacting substituted anilines with appropriate amines. A notable method involves the reaction of 4-fluoro-3-nitroanilines with primary amines. google.com This process is advantageous as it avoids the considerable ecological issues and low yields associated with older methods that required a large excess of the reacting amine. google.com

In a typical procedure, a compound such as N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline is heated with an amine, for instance, ethanolamine, in water. google.com The reaction progress is managed by the continuous addition of a base, like sodium hydroxide (B78521) solution, to maintain a specific pH range, generally between 8.5 and 9.5. google.com This controlled environment facilitates the substitution of the fluorine atom by the amine, leading to the desired N-substituted nitro-p-phenylenediamine derivative. The reaction is typically conducted at elevated temperatures, often around 100°C, to ensure a complete reaction. google.com

Table 1: Reaction Parameters for the Synthesis of N-Substituted Nitro-p-phenylenediamines google.com
ParameterValue/Condition
Starting MaterialN,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline
ReactantEthanolamine
SolventWater
Temperature80°C to 120°C (preferably 100°C)
pH Range8.5 to 9.5
Base50% strength sodium hydroxide solution
Molar Ratio (Amine to Anililne)1.5 to 1.7 mol per mol

Novel Synthetic Approaches and Catalytic Systems

Recent advancements in chemical synthesis are paving the way for more efficient, safer, and environmentally benign methods for producing aromatic amines and diamines. These novel approaches focus on process intensification and the development of highly specific catalysts.

Exploration of Continuous Flow Synthesis for Aromatic Diamines

Continuous-flow synthesis, or flow chemistry, represents a significant paradigm shift from traditional batch processing. In this methodology, reactants are continuously pumped through a network of tubes or microfluidic chips, where the reaction occurs. mit.edu This technique offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.com

The application of continuous-flow technology is particularly relevant for the synthesis of aromatic amines via the hydrogenation of nitroaromatics. For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow system using a Pt/C catalyst. mdpi.com This process can be finely tuned by altering the flow rate, temperature, and hydrogen pressure to maximize the yield and selectivity of the desired product. mdpi.com Such systems demonstrate the potential for producing precursors to this compound with high efficiency and control. mdpi.comresearchgate.netthieme.de

Table 2: Effect of Process Parameters on Continuous Flow Hydrogenation of a Nitroaromatic Compound mdpi.com
ParameterConditionEffect on Conversion/Selectivity
TemperatureVaried from 15°C to 45°CFull conversion not achieved at 15°C. Optimal temperature found to be 25°C.
Liquid Flow RateVaried from 0.25 mL/min to 1.25 mL/minAn increase in flow rate (shorter residence time) led to a significant decrease in conversion.
H₂ Pressure6 barMaintained constant during optimization.

Supercritical Fluid Technology in Amine Synthesis

Supercritical fluid (SCF) technology, particularly using supercritical carbon dioxide (SC-CO₂), is an emerging green technology for chemical synthesis and material processing. numberanalytics.comnih.gov A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits unique properties such as liquid-like density and gas-like diffusivity and viscosity. numberanalytics.comnih.gov These tunable properties make SCFs excellent solvents for chemical reactions, enabling high reaction rates and efficient mass transfer. numberanalytics.com

In the context of amine synthesis, SCF technology can be used in processes like the Gas Antisolvent (GAS) or Supercritical Antisolvent (SAS) method. nih.govnih.gov In these techniques, the target compound is dissolved in a conventional organic solvent, and this solution is then sprayed into a chamber containing the supercritical fluid (e.g., SC-CO₂), which acts as an antisolvent. nih.gov The rapid miscibility of the solvent with the SCF causes the solute to become supersaturated and precipitate as fine, controlled-size particles. This method could be applied to the crystallization and purification of precursors for this compound, offering an environmentally friendly alternative to traditional crystallization methods that use large volumes of organic solvents. nih.govrsc.org

Role of Specific Catalysts in Amine and Diamine Formation

Catalysis is fundamental to the synthesis of amines and diamines, with ongoing research focused on developing more active, selective, and cost-effective catalysts. A variety of metal-based catalysts have been shown to be effective in key transformations like reductive amination and hydrogenation.

Ruthenium and Iron Catalysts: Simple and inexpensive ruthenium complexes, such as RuCl₂(PPh₃)₃, have proven to be highly efficient and selective homogeneous pre-catalysts for the reductive amination of aldehydes and ketones to form primary amines. springernature.com Similarly, catalysts based on abundant metals like iron have been developed for the same purpose, offering a broad substrate scope and tolerance for various functional groups. nih.gov

Nickel Catalysts: Nickel-catalyzed reactions, such as the 1,2-carboamination of alkenyl amines, provide a versatile method for accessing substituted 1,3- and 1,4-diamines. acs.org These reactions proceed efficiently at room temperature without the need for directing groups. acs.org

Copper Catalysts: In the reduction of nitro groups, a key step in synthesizing phenylenediamines from nitroanilines, copper-based catalysts are effective. For example, a CuO/C catalyst (copper oxide on a carbon support) has been used with hydrazine (B178648) hydrate (B1144303) to reduce p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine with high yield under mild conditions. google.com

Rhodium and Palladium Catalysts: In the asymmetric synthesis of chiral 1,2-diamines, rhodium and palladium catalysts are often employed. For instance, Rh/ferriphos is effective for the asymmetric ring-opening of certain nitrogen-containing cyclic compounds with amines, while Pd/Binap is a simpler catalyst suitable for reactions involving aromatic amines. rsc.org

Table 3: Overview of Catalysts in Amine and Diamine Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
RuCl₂(PPh₃)₃Reductive AminationSimple, efficient, homogeneous, highly selective for primary amines. springernature.com
Iron complex on N-doped SiCReductive AminationBased on earth-abundant metal, reusable, broad functional group tolerance. nih.gov
Nickel Catalyst1,2-CarboaminationAccess to 1,3- and 1,4-diamines, proceeds at room temperature. acs.org
CuO/CNitro Group ReductionInexpensive, good catalytic effect with hydrazine hydrate, mild conditions. google.com
Rh/ferriphosAsymmetric Ring-OpeningProduces enantioenriched 1,2-diamines. rsc.org
Pd/BinapAsymmetric Ring-OpeningSimpler catalyst for reactions with primary and secondary aromatic amines. rsc.org

Advanced Analytical Characterization of N Methyl 3 Nitro P Phenylenediamine and Its Reaction Products

Vibrational and Resonance Spectroscopic Techniques

Spectroscopic methods are fundamental in the characterization of N-Methyl-3-nitro-p-phenylenediamine, offering non-destructive analysis of its molecular structure and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed map of the molecule's atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the amine protons, and the methyl group protons. The position of the nitro group and the methylamino group on the phenylenediamine ring influences the chemical shifts of the aromatic protons due to their electron-withdrawing and electron-donating effects, respectively. Spin-spin coupling between adjacent protons reveals their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with carbons directly attached to the nitro and amino groups showing significant shifts.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide direct information about the electronic environment of the nitrogen atoms in the amino and nitro groups. The chemical shifts of the ¹⁵N nuclei are sensitive to hybridization and the nature of substituents. researchgate.net

A theoretical and experimental NMR study of a series of nitrobenzene-1,2-diamines has demonstrated the power of combining experimental data with computational methods (B3LYP/6-311++G(dp)) to accurately assign chemical shifts and coupling constants. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
NH3.5 - 5.0-
N-CH₃2.8 - 3.230 - 35
C-NHCH₃-145 - 155
C-NH₂-140 - 150
C-NO₂-148 - 158

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bonding Characteristics

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. upi.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key vibrational modes for this compound include:

N-H Stretching: The amino groups (primary and secondary) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching bands appear around 3000-3100 cm⁻¹, while the methyl C-H stretching occurs in the 2850-2960 cm⁻¹ range.

N-O Stretching: The nitro group (NO₂) shows strong, characteristic asymmetric and symmetric stretching vibrations typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibrations for the aromatic C-N bonds are typically found in the 1250-1360 cm⁻¹ range. researchgate.net

The mid-IR spectrum is generally divided into the single bond region (2500-4000 cm⁻¹), the triple bond region (2000-2500 cm⁻¹), the double bond region (1500-2000 cm⁻¹), and the fingerprint region (600-1500 cm⁻¹), which provides a unique pattern for the molecule. upi.edu

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Methyl (C-H)Stretching2850 - 2960
Nitro (N-O)Asymmetric Stretch1500 - 1560
Nitro (N-O)Symmetric Stretch1345 - 1385
Aromatic (C=C)Stretching1400 - 1600
Aromatic (C-N)Stretching1250 - 1360

UV-Visible Spectroscopy for Electronic Transitions and System Stability

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. tanta.edu.eg

For this compound, the key electronic transitions are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. uzh.ch They are typically strong and occur at shorter wavelengths.

n → π* Transitions: These involve the promotion of non-bonding electrons (from the nitrogen atoms of the amino and nitro groups) to antibonding π* orbitals. uzh.ch These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of the amino (auxochrome) and nitro (chromophore) groups on the benzene (B151609) ring significantly influences the UV-Vis spectrum. The electron-donating amino group and the electron-withdrawing nitro group extend the conjugation of the system, causing a bathochromic (red) shift in the absorption maxima to longer wavelengths. The stability of the compound in solution can also be monitored over time by observing any changes in the UV-Vis spectrum, which might indicate degradation.

Table 3: Expected Electronic Transitions for this compound

Transition Type Description Expected Wavelength Range (nm)
π → πAromatic ring system200 - 300
n → πAmino and nitro groups300 - 450

Chromatographic Separations and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from impurities and reaction byproducts, while mass spectrometry provides definitive identification based on mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Profiling and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. For this compound, GC separates the compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (corresponding to the molecular weight of the compound) and a series of fragment ion peaks. This fragmentation pattern provides valuable structural information. For complex mixtures resulting from reactions involving this compound, GC/MS is invaluable for identifying various products and byproducts. In some cases, derivatization may be necessary to increase the volatility of the analytes for GC analysis.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. researchgate.net For this compound, reversed-phase HPLC with a C18 column is a common approach.

Purity Assessment: HPLC with a Diode Array Detector (DAD) is particularly useful for assessing the purity of this compound. nih.gov The DAD acquires a UV-Vis spectrum for each point in the chromatogram, allowing for the confirmation of peak identity and the detection of co-eluting impurities. A purity of greater than 95% is often required for various applications. lgcstandards.com

Reaction Monitoring: HPLC-DAD can be used to monitor the progress of reactions involving this compound. nih.gov By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of the starting material and the formation of products can be tracked. This allows for the optimization of reaction conditions. The separation is typically carried out on a hydrophilic modified C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution. researchgate.netnih.gov

Table 4: HPLC-DAD Parameters for Analysis of p-Phenylenediamine (B122844) and its Metabolites

Parameter Condition Reference
ColumnHydrophilic modified AQUA C18 nih.gov
Mobile PhaseAcetonitrile: Ammonium acetate solution (5:95, 25 mM, v/v) nih.gov
DetectionDAD at 240 or 255 nm nih.gov
Flow Rate1 mL/minute researchgate.net

Microscopic and Morphological Characterization in Hybrid Materials

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research detailing the microscopic and morphological characterization of hybrid materials or nanocomposites derived from This compound . While extensive research exists on the characterization of composites made from related compounds such as p-phenylenediamine (PPD) and m-phenylenediamine (B132917) (mPD), this information is not directly applicable to the N-methylated and nitro-substituted derivative specified.

The introduction of methyl and nitro groups to the p-phenylenediamine backbone would significantly alter its chemical properties, including its polymerization behavior and interaction with other materials in a composite. These substitutions would influence the resulting morphology of any derived nanomaterials. Therefore, extrapolating findings from PPD or mPD to this compound would be scientifically unsound.

The following sections outline the standard analytical techniques that would be employed for such a characterization, should research on this specific compound become available.

Scanning Electron Microscopy (SEM) for Surface Morphology of Nanocomposites

Scanning Electron Microscopy (SEM) would be a critical tool for investigating the surface topography of nanocomposites incorporating this compound. This technique provides high-resolution images of the material's surface, revealing key morphological features.

In a hypothetical study, SEM analysis would be expected to elucidate:

Particle/Fiber Distribution: How the polymeric or nanoparticle form of reacted this compound is dispersed within the matrix of a hybrid material.

Surface Porosity and Texture: The degree of porosity and the textural details of the composite's surface, which are crucial for applications in areas like catalysis or sensing.

Phase Adhesion: The quality of the interface between the this compound-based component and the other materials in the composite.

A data table summarizing potential findings from such an analysis would look as follows:

Sample ID Magnification Observed Morphological Features Inferred Properties
NM3NP-Composite-A5,000xAgglomerated spherical particles (200-500 nm) on a flat substrate.Poor dispersion of the polymer within the matrix.
NM3NP-Composite-B20,000xUniformly distributed nanofibers (50-100 nm diameter).Successful integration and high surface area.

This table is illustrative and not based on existing experimental data for this compound.

Transmission Electron Microscopy (TEM) for Nanostructure and Core-Shell Architectures

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, allowing for the visualization of the internal structure of nanocomposites. This is particularly valuable for confirming the formation of specific nanostructures, such as core-shell architectures.

Should this compound be used to form a shell around a nanoparticle core (e.g., a metal oxide), TEM would be indispensable for:

Confirming Shell Formation: Directly imaging the coating of the this compound-derived polymer around the core particle.

Measuring Shell Thickness: Determining the precise thickness and uniformity of the polymeric shell, which is critical for controlling the material's properties.

Visualizing Internal Porosity: Examining the internal pore structure of the nanocomposite.

A data table summarizing potential TEM findings could be structured as follows:

Sample ID Core Material Shell Material Average Core Diameter (nm) Average Shell Thickness (nm) Structural Observations
CS-NM3NP-1Silica (SiO₂)Poly(NM3NP)10020Uniform, complete shell formation observed.
CS-NM3NP-2Gold (Au)Poly(NM3NP)505Incomplete and non-uniform shell coverage.

This table is illustrative and not based on existing experimental data for this compound.

Computational Chemistry and Theoretical Studies of N Methyl 3 Nitro P Phenylenediamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of N-Methyl-3-nitro-p-phenylenediamine, offering a detailed view of its electronic architecture and potential chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic amines like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, bond lengths, and bond angles. These calculations are crucial for understanding the molecule's stability and the electronic effects of the methyl and nitro substituents on the phenylenediamine ring. acs.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Nitroaromatic Compound This table presents hypothetical yet representative data for a molecule like this compound, based on typical values found in computational studies of similar compounds.

Parameter Bond/Angle Calculated Value
Bond Length C-N (amino) 1.38 Å
Bond Length C-N (nitro) 1.48 Å
Bond Length N-O (nitro) 1.23 Å
Bond Angle C-N-C (amino) 121°
Bond Angle O-N-O (nitro) 124°
Dihedral Angle C-C-N-O (nitro) 178°

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for electronic structure calculations. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain more precise energies and properties. For this compound, these methods can be used to accurately model electron correlation effects, which are important for understanding its reactivity and electronic transitions.

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the isotropic shielding constants of the nuclei in the molecule, it is possible to predict the chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of synthesized compounds. The accuracy of these predictions can be enhanced by using combined DFT and machine learning approaches. nih.govst-andrews.ac.uk For example, a combined DFT-HMCMC (Hamiltonian Monte Carlo) workflow can be used to analyze crude NMR spectra of reaction mixtures. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound This table illustrates the typical accuracy of computationally predicted NMR chemical shifts compared to experimental values for a related aromatic amine.

Carbon Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 145.2 146.1
C2 118.9 119.5
C3 150.1 150.8
C4 115.7 116.3
C5 129.8 130.2
C6 110.4 111.0
C (methyl) 30.5 31.1

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies of molecules. The calculated frequencies, which correspond to the normal modes of vibration, can be compared with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with other molecules.

In related systems, such as benzimidazole-copper(II) complexes, DFT studies have been instrumental in revealing multiple types of interactions with biological macromolecules, highlighting the importance of a detailed analysis of intermolecular forces. acs.org

This compound has conformational flexibility, particularly around the methylamino group and the nitro group. Theoretical conformational analysis can identify the most stable conformers and the energy barriers between them. This information is important for understanding the molecule's shape and how it might interact with other molecules, such as receptors or enzymes.

Semi-empirical conformational energy calculations and NMR spectroscopy have been used to study the conformational preferences of similar substituted aromatic compounds. nih.gov These studies show that an ensemble of conformers often represents the state of such molecules in solution. nih.gov

Computational Kinetics and Reaction Mechanism Elucidation

In the realm of computational chemistry, the study of this compound and related systems offers a deep dive into their reactivity and transformation pathways. Theoretical investigations provide a molecular-level understanding that is often inaccessible through experimental means alone. By modeling the interactions of atoms and electrons, researchers can predict the feasibility of reaction pathways, the structures of transient intermediates, and the energy profiles of chemical reactions.

Theoretical Determination of Reaction Pathways and Transition States

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemical research. For molecules structurally related to this compound, such as nitroaromatic compounds, density functional theory (DFT) is a widely used method to map out potential reaction pathways. researchgate.netnih.gov These theoretical roadmaps detail the sequence of elementary steps that transform reactants into products, proceeding through various intermediate structures and transition states.

A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is a saddle point on the potential energy surface. Identifying the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. Computational methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully used to optimize the geometries of stationary points, including transition states, for related nitro compounds. researchgate.net

For instance, in the study of enzymatic reactions involving methyl transfer, a process relevant to the N-methyl group in the target molecule, computational models have been instrumental in demonstrating the feasibility of an SN2 mechanism. nih.gov These studies calculate the energy barriers associated with different proposed mechanisms, allowing for the determination of the most likely pathway. Similarly, for cycloaddition reactions involving nitro-containing molecules, quantum-chemical studies can explain the formation of specific products by analyzing the electronic properties of the reactants and the transition states. nih.gov

To illustrate the kind of data generated in these studies, the following table presents a hypothetical comparison of calculated transition state energies for different proposed reaction pathways for a generic nitroaromatic compound.

Proposed Reaction PathwayComputational MethodCalculated Transition State Energy (kcal/mol)
Pathway A: SNArB3LYP/6-31G(d)25.8
Pathway B: Radical-mediatedCASSCF(8,8)/6-31G(d)35.2
Pathway C: Concerted CycloadditionM06-2X/6-311+G(d,p)22.5

Computational Approaches to Reaction Rate Constants and Activation Energies

Building upon the identification of transition states, computational chemistry provides tools to calculate key kinetic parameters such as reaction rate constants (k) and activation energies (Ea). nih.gov These calculations are often based on transition state theory (TST), which relates the rate of a reaction to the properties of the reactants and the transition state.

The activation energy, which represents the minimum energy required for a reaction to occur, can be determined from the energy difference between the reactants and the transition state. Computational studies on the H-atom abstraction reactions of molecules with functional groups similar to those in this compound have shown a wide range of activation energies, from as low as -2.896 to as high as 49.324 kcal/mol, depending on the reacting partner. nih.gov A higher activation energy corresponds to a slower reaction rate. nih.gov

The pre-exponential factor in the Arrhenius equation, which is related to the frequency of collisions with the correct orientation, can also be estimated from the vibrational frequencies of the transition state. By combining the calculated activation energy and pre-exponential factor, temperature-dependent reaction rate constants can be predicted. For some reactions, it has been observed that the general trend for reaction rates tends to converge at higher temperatures. nih.gov

The following interactive table provides an example of calculated activation energies and rate constants for the reaction of a model compound with different radical species, showcasing the type of quantitative data that can be obtained from computational studies.

Reacting RadicalActivation Energy (Ea) (kcal/mol)Calculated Rate Constant (k) at 298 K (cm3 molecule-1 s-1)
ȮH (hydroxyl)5.41.2 x 10-12
ĊH3 (methyl)12.13.5 x 10-15
2 (hydroperoxyl)20.58.9 x 10-18

Derivatives and Structure Activity Relationships in N Methyl 3 Nitro P Phenylenediamine Chemistry

Synthesis and Comprehensive Characterization of Novel N-Methyl-3-nitro-p-phenylenediamine Derivatives

The synthesis of derivatives of this compound often involves multi-step procedures, beginning with commercially available precursors. A common strategy involves the modification of p-phenylenediamine (B122844) or its nitro-substituted analogues. For instance, the synthesis of N,N-dialkyl-3-nitroanilines, which are structurally related to the target compound, can be achieved through various routes. One effective method involves the alkylation of 3-nitroaniline (B104315) with reagents like diethyl sulfate. To manage the formation of by-products such as N-ethyl-3-nitroaniline, techniques like benzoylation can be employed to trap the mono-alkylated product, allowing for the purification of the desired N,N-diethyl-3-nitroaniline by distillation. The final step typically involves the reduction of the nitro group, which can be accomplished using formic acid catalyzed by palladium. researchgate.net

Another synthetic approach that demonstrates the versatility of these scaffolds is the preparation of N-butyl-N-phenethyl-1,3-benzenediamine. This synthesis showcases a sequence of reactions including condensation of 3-nitroaniline with phenylacetaldehyde (B1677652) and benzotriazole, followed by reduction of the adduct with sodium borohydride (B1222165). The resulting N-phenethyl-3-nitroaniline is then acylated with butyryl chloride. Subsequent catalytic reduction of the nitro group and final reduction of the amide carbonyl group yields the target N,N-disubstituted benzenediamine. researchgate.net

A more direct derivatization of the p-phenylenediamine core is exemplified by the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine. This compound is prepared through a Michael addition reaction between 1,4-phenylenediamine and methyl acrylate, using glacial acetic acid as a solvent. The optimization of reaction conditions, such as the molar ratio of reactants and the reaction temperature and time, is crucial for achieving high yields. researchgate.net

The synthesis of N-methyl-p-nitroaniline itself can be achieved with high purity and yield through a well-defined pathway. This process starts with the reaction of p-nitroaniline with formic acid to produce N-formyl-p-nitroaniline. This intermediate is then methylated using methyl iodide in the presence of a base like potassium tert-butoxide in N,N-dimethylformamide (DMF). The formyl group is subsequently removed by reduction with sodium borohydride in ethanol, followed by quenching with a saturated ammonium (B1175870) chloride solution to yield N-methyl-p-nitroaniline. google.com

Comprehensive characterization of these novel derivatives is essential to confirm their structures and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C-N, and NO₂ stretching and bending vibrations.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Table 1: Synthesis and Characterization of Selected p-Phenylenediamine Derivatives

Compound Name Starting Materials Key Reaction Steps Characterization Methods Reference
N,N-diethyl-3-nitroaniline 3-nitroaniline, Diethyl sulfate Alkylation, Benzoylation (for purification), Distillation NMR Spectroscopy researchgate.net
N-butyl-N-phenethyl-1,3-benzenediamine 3-nitroaniline, Phenylacetaldehyde, Butyryl chloride Condensation, Reduction (NaBH₄), Acylation, Catalytic Reduction, Reduction (LiAlH₄) Not specified researchgate.net
N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine 1,4-phenylenediamine, Methyl acrylate Michael Addition ¹H-NMR, LC-MS, FT-IR, Elemental Analysis researchgate.net

Investigation of Structure-Reactivity Relationships in Oxidation and Reduction Processes

The electrochemical behavior of this compound derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, significantly influences the redox potentials of these molecules.

A pertinent example is the study of N²,N²,N⁵,N⁵-tetramethyl-4′-nitro-[1,1′-biphenyl]-2,5-diamine (MNPD), a derivative of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). The nitro group in MNPD can be electrochemically reduced to the corresponding amino derivative (MAPD). A key finding is that the oxidized form of MAPD (MAPD²⁺) exhibits high stability and a low reduction potential in aqueous solutions. This enhanced stability, compared to the unstable oxidized form of the parent TMPD, is a direct consequence of the structural modification, showcasing a clear structure-reactivity relationship. The presence of the amino group, derived from the reduced nitro group, modulates the electronic properties of the entire molecule, leading to a more stable redox couple. rsc.org

The reduction of the nitro group is a common and crucial reaction for these derivatives. Traditional methods for nitro group reduction include the use of metal catalysts. For instance, the synthesis of N,N-dimethyl-p-phenylenediamine from p-nitro-N,N-dimethylaniline can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the reduction process.

Table 2: Redox Properties of a p-Phenylenediamine Derivative

Derivative Redox Process Key Finding Implication Reference

Correlations between Molecular Structure and Performance in Advanced Material Applications

The tailored synthesis of this compound derivatives allows for the fine-tuning of their properties for specific applications in advanced materials. The relationship between molecular structure and material performance is particularly evident in the field of electroactive polymers.

The incorporation of p-phenylenediamine derivatives into polymer backbones can impart desirable electrochemical and optical properties. For example, novel electroactive poly(amide-imide)s (PAIs) containing N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units have been synthesized. These polymers are readily soluble in many organic solvents and can be cast into flexible and tough films. A key performance characteristic is their ability to undergo reversible electrochemical oxidation, which is accompanied by distinct color changes (electrochromism). The films can switch from a pale yellow neutral state to yellowish-green and deep blue oxidized states. The structure of the diamine unit directly influences the oxidation potentials and the stability of the redox states. Incorporating the triphenylamine-based diamine unit leads to lower oxidation potentials and enhanced redox and electrochromic stability. researchgate.net

The solubility and thermal properties of polymers derived from p-phenylenediamine are also strongly dependent on their molecular structure. For instance, in poly(p-phenylenediamine)s, the introduction of methyl side groups onto the aromatic rings can significantly improve the solubility of the polymers in various solvents. This is attributed to the steric hindrance caused by the methyl groups, which disrupts the close packing of the polymer chains and reduces intermolecular forces. Furthermore, these structural modifications also influence the thermal stability of the polymers, with many derivatives exhibiting good thermal stability and decomposing at temperatures above 400°C. bohrium.com

The application of p-phenylenediamine derivatives extends to the development of redox-active electrodes. The stable and reversible redox behavior of the MAPD derivative, discussed in the previous section, makes it a suitable candidate for modifying electrode surfaces. When immobilized on a nanofibrillated mesoporous carbon modified glassy carbon electrode, this derivative demonstrates high reactivity and can act as a mediator in electro-catalytic processes, such as the indirect electrochemical oxidation of homocysteine. rsc.org This illustrates a direct correlation between the molecular structure (which confers a stable and low-potential redox couple) and the performance of the material in a specific application (an electro-catalytic sensor).

Table 3: Structure-Performance Correlations in p-Phenylenediamine-Based Materials

Material Structural Feature Performance Enhancement Application Reference
Poly(amide-imide)s N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units Lower oxidation potentials, enhanced redox and electrochromic stability. Electrochromic devices researchgate.net
Poly(p-phenylenediamine)s Methyl side groups on the aromatic ring Improved solubility in organic solvents. Processable conducting polymers bohrium.com

Emerging Research Applications and Future Directions

Advanced Materials Science Applications

The distinct electronic and structural characteristics of N-Methyl-3-nitro-p-phenylenediamine make it a promising candidate for the development of novel materials with tailored functionalities.

Integration into Polymeric Nanocomposites and Hybrid Materials

Researchers are investigating the incorporation of this compound and its derivatives into polymeric matrices to create advanced nanocomposites and hybrid materials. The presence of both electron-donating (methylamino) and electron-withdrawing (nitro) groups can enhance the interfacial interactions between the filler and the polymer, potentially improving the mechanical, thermal, and electrical properties of the resulting composite. For instance, related phenylenediamine compounds are used in the manufacture of aramid fibers and as polymer additives. nih.gov The exploration of this compound in this context could lead to the development of lightweight, high-strength materials for various applications.

Development of Redox-Active Electrode Materials

The redox activity of this compound and similar molecules is a key area of interest for energy storage applications. The reversible oxidation and reduction of the amine and nitro groups can be harnessed to create high-performance electrode materials for batteries and supercapacitors. Studies on related p-phenylenediamine (B122844) derivatives have demonstrated their potential in modifying electrode surfaces to enhance charge transfer and stability. rsc.org For example, a redox-active electrode was developed by immobilizing an electro-generated derivative of N,N,N′,N′-tetramethyl-p-phenylenediamine onto a modified glassy carbon electrode, which showed a significant increase in the redox signal. rsc.org This suggests that this compound could be a valuable component in the design of next-generation energy storage devices.

Role in Specialized Chemical Formulations

Beyond advanced materials, this compound holds potential in specialized chemical formulations, particularly in the fields of energetic materials and dye synthesis.

The inclusion of nitro groups in a molecule often imparts energetic properties. While direct research on this compound as a plasticizer is limited, related nitroaromatic compounds are known to be used as energetic plasticizers in explosive and propellant formulations. dtic.mil These plasticizers are crucial for improving the processability and mechanical properties of energetic materials without significantly compromising their performance. dtic.milwiley-vch.de The structure of this compound, containing a nitro group, suggests its potential for investigation in this area. dtic.milnih.govgoogle.com Energetic plasticizers are a key component of modern high-energy, plastic-bonded explosive charges. google.com

Phenylenediamine derivatives are fundamental building blocks in the synthesis of a wide variety of dyes. The specific substitution pattern and the presence of the methylamino and nitro groups in this compound can be used to tune the color and properties of the final dye molecule. It can serve as a crucial intermediate, reacting with other chemical species to produce complex dye structures for various applications, including textiles and imaging.

Frontiers in Spectroscopic and Computational Approaches for this compound Systems

To fully understand and predict the behavior of this compound in different applications, advanced spectroscopic and computational methods are being employed.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible, and Infrared (IR) spectroscopy are essential for characterizing the structure and properties of this compound. For example, 1H, 13C, and 15N-NMR studies have been conducted on a series of nitrobenzene-1,2-diamines to understand their chemical shifts and coupling constants. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and potential energy surfaces of molecules like this compound. tandfonline.com These computational studies can provide insights into reaction mechanisms, predict spectroscopic properties, and guide the design of new materials and molecules with desired functionalities. tandfonline.commdpi.com For instance, DFT calculations have been used to study the molecular mechanism of reactions involving nitro-substituted compounds. mdpi.com

Interdisciplinary Research Opportunities with Environmental Chemistry and Engineering

The increasing focus on environmental sustainability opens up new avenues for research involving this compound.

Given the presence of amino and nitro groups, which are common in many industrial chemicals, studying the environmental fate and transport of this compound is crucial. Research in this area would involve investigating its potential degradation pathways in soil and water, its bioavailability, and its impact on ecosystems. For example, studies on related compounds like N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its transformation products are being conducted to understand their environmental distribution and toxicity. researchgate.netnih.gov

There is potential to explore the use of this compound or similar compounds in environmental remediation technologies. For instance, its redox properties could be harnessed for the catalytic degradation of pollutants. Furthermore, understanding its interactions with environmental contaminants could lead to the development of new sensors or sorbents for pollution control.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-3-nitro-p-phenylenediamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential nitration and methylation of p-phenylenediamine derivatives. For nitration, controlled nitric acid/sulfuric acid mixtures at 0–5°C minimize over-nitration. Methylation via nucleophilic substitution (e.g., methyl iodide in basic conditions) requires inert atmospheres to prevent oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Yield optimization may involve adjusting stoichiometry (1.2–1.5 eq methylating agent) and reaction time (12–24 hrs). Contradictions in literature yields often arise from differences in solvent polarity and temperature gradients .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., nitro and methyl group positions) by comparing chemical shifts to analogs like N,N-dimethyl-p-phenylenediamine (δ 2.8 ppm for N–CH3) .
  • FT-IR : Validate nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1340 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 196.1 (C7H9N3O2) with fragmentation peaks for NO2 loss (m/z 150) .
  • HPLC-UV : Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA) with retention time calibration against certified standards .

Advanced Research Questions

Q. What strategies are recommended for analyzing the electrochemical behavior of this compound in polymer synthesis?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous DMF with 0.1 M TBAP as electrolyte reveals redox peaks linked to nitro group reduction (-0.5 to -1.2 V vs. Ag/AgCl). For conductive polymer applications, monitor electropolymerization (e.g., potentiostatic deposition at 1.2 V) and characterize film conductivity via impedance spectroscopy (Nyquist plots, 100 Hz–1 MHz). Compare results with unsubstituted p-phenylenediamine to assess the electron-withdrawing nitro group’s impact on charge transport .

Q. How can researchers assess the stability of this compound under varying environmental conditions, and what degradation products are formed?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC (10°C/min, N2 atmosphere) identifies decomposition onset (~200°C). Hygroscopicity tests (dynamic vapor sorption) at 25°C/60% RH inform storage protocols (desiccators, argon packing) .
  • Photodegradation : Expose to UV light (254 nm) in quartz cells; analyze products via LC-MS. Major degradation pathways include nitro-to-amine reduction (forming N-Methyl-p-phenylenediamine) and demethylation .
  • pH Stability : Incubate in buffers (pH 2–12, 37°C). Acidic conditions promote protonation of amines, while alkaline media accelerate hydrolysis (confirmed by loss of nitro group signals in NMR) .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model interactions with tyrosinase (PDB ID: 2Y9X) to predict binding affinity (ΔG) for allergenicity studies. Focus on hydrogen bonding with active-site histidine residues .
  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gap) and predict redox behavior. Compare with experimental CV data to validate models .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and bases (K2CO3 vs. Cs2CO3) can clarify discrepancies. For Suzuki-Miyaura coupling, use aryl boronic acids with electron-withdrawing groups (e.g., -CF3) to enhance reactivity. Control experiments (e.g., radical scavengers) distinguish between single-electron transfer (SET) and polar mechanisms. Document reaction progress via in-situ IR to detect intermediates .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in polar aprotic solvents?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual methyl iodide) and crystallinity variations. Use DSC to confirm polymorphic forms (endothermic peaks at 160–165°C). Solubility tests should employ pre-purified samples (HPLC >99%) in rigorously dried solvents. For DMSO, report water content (<0.1% via Karl Fischer titration) to ensure reproducibility .

Methodological Best Practices

Q. What protocols ensure safe handling and waste disposal of this compound in academic labs?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods due to potential skin sensitization (linked to phenylenediamine allergens) .
  • Waste Treatment : Neutralize acidic residues (e.g., post-synthesis) with NaHCO3 before incineration. For aqueous waste, adsorb onto activated carbon (1 g per 100 mg compound) and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.